3-(2-Methoxyethoxy)-N-(3-propoxybenzyl)aniline
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Overview
Description
3-(2-Methoxyethoxy)-N-(3-propoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxyethoxy group and a propoxybenzyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-N-(3-propoxybenzyl)aniline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-propoxybenzyl chloride and 3-(2-methoxyethoxy)aniline.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 3-propoxybenzyl chloride and 3-(2-methoxyethoxy)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-N-(3-propoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-(2-Methoxyethoxy)-N-(3-propoxybenzyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-N-(3-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyethoxy)-N-(3-methoxybenzyl)aniline
- 3-(2-Methoxyethoxy)-N-(3-ethoxybenzyl)aniline
- 3-(2-Methoxyethoxy)-N-(3-butoxybenzyl)aniline
Uniqueness
3-(2-Methoxyethoxy)-N-(3-propoxybenzyl)aniline is unique due to the presence of both methoxyethoxy and propoxybenzyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(2-methoxyethoxy)-N-[(3-propoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-10-22-18-8-4-6-16(13-18)15-20-17-7-5-9-19(14-17)23-12-11-21-2/h4-9,13-14,20H,3,10-12,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDYUMNJOGQAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197873 |
Source
|
Record name | N-[3-(2-Methoxyethoxy)phenyl]-3-propoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040686-55-2 |
Source
|
Record name | N-[3-(2-Methoxyethoxy)phenyl]-3-propoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040686-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(2-Methoxyethoxy)phenyl]-3-propoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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